Phenyl 4-((2-oxo-2-(phenethylamino)acetamido)methyl)piperidine-1-carboxylate
Description
Phenyl 4-((2-oxo-2-(phenethylamino)acetamido)methyl)piperidine-1-carboxylate is a piperidine-based compound featuring a phenyl ester at the 1-position and a phenethylamino-substituted acetamido methyl group at the 4-position. Its structure combines a piperidine core with functional groups that may influence receptor binding, solubility, and metabolic stability.
Properties
IUPAC Name |
phenyl 4-[[[2-oxo-2-(2-phenylethylamino)acetyl]amino]methyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4/c27-21(24-14-11-18-7-3-1-4-8-18)22(28)25-17-19-12-15-26(16-13-19)23(29)30-20-9-5-2-6-10-20/h1-10,19H,11-17H2,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UISLCTSQGQHWFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NCCC2=CC=CC=C2)C(=O)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Phenyl 4-((2-oxo-2-(phenethylamino)acetamido)methyl)piperidine-1-carboxylate is a complex organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and antitumor properties, along with relevant research findings and case studies.
Chemical Structure and Properties
This compound has the following chemical characteristics:
- Molecular Formula : C23H27N3O4
- Molecular Weight : 409.486 g/mol
- IUPAC Name : Phenyl 4-[[[2-oxo-2-(2-phenylethylamino)acetyl]amino]methyl]piperidine-1-carboxylate
The compound features a piperidine core, which contributes to its biological activity, and various functional groups that enhance its interaction with biological targets.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit notable antimicrobial properties. Studies have shown that related compounds can possess moderate to significant activity against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some derivatives range from 0.0039 to 0.025 mg/mL, demonstrating strong antibacterial effects particularly against strains like Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (mg/mL) | Target Organisms |
|---|---|---|
| Compound A | 0.0039 | S. aureus |
| Compound B | 0.025 | E. coli |
| Compound C | 0.010 | Pseudomonas aeruginosa |
Antitumor Activity
In addition to its antimicrobial properties, this compound has shown potential antitumor effects in various studies. Research indicates that compounds with similar structures can inhibit the growth of tumor cell lines, suggesting that this compound may also be effective in cancer therapy .
The mechanism by which this compound exerts its biological effects involves interactions with specific biological targets, including proteins and enzymes involved in disease pathways. Interaction studies have focused on the compound's binding affinity to these targets, which is crucial for understanding how modifications to its structure could enhance efficacy or reduce toxicity .
Case Studies and Research Findings
Several studies have explored the biological activity of piperidine derivatives, providing insights into their potential therapeutic applications:
- Antibacterial Studies : A study demonstrated that modifications on the piperidine ring could significantly enhance antibacterial activity against S. aureus and E. coli. The introduction of electron-donating groups was found to increase the inhibitory effects .
- Antitumor Research : In vitro assays have indicated that certain derivatives can induce apoptosis in cancer cell lines, highlighting their potential as anticancer agents .
- Pharmacological Characterization : A detailed pharmacological characterization of related compounds revealed their potential as NK(1) receptor antagonists, which could be relevant for treating various conditions including depression and anxiety disorders .
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Comparisons
*Note: Molecular formula and weight for the target compound are estimated based on structural similarity to analogs.
Key Structural Differences and Implications
Ester Group Variations: The target compound’s phenyl ester (vs. The absence of a charged carboxylate group (as in CAS 61087-51-2) may limit solubility but improve membrane permeability .
Substituent Modifications: Replacement of phenethylamino (target compound) with 2-(methylthio)phenyl (CAS 1235340-99-4) introduces a sulfur atom, which could alter electronic properties and binding interactions with sulfur-sensitive enzymes or receptors . The tetrahydro-pyrroloquinolinyl moiety in methyl 4-((2-oxo-2-((4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)amino)acetamido)methyl)piperidine-1-carboxylate () adds a fused heterocyclic system, likely enhancing rigidity and receptor selectivity .
Backbone Functionalization :
- The acetamido linker in all compounds serves as a flexible spacer, but modifications to the adjacent carbonyl group (e.g., oxo vs. thio substitutions) could influence hydrogen-bonding capacity and stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
